4-(1-(Furan-2-yl)ethyl)-1H-imidazole
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Overview
Description
4-(1-(Furan-2-yl)ethyl)-1H-imidazole is a heterocyclic compound that features both a furan ring and an imidazole ring These structures are known for their significant roles in various chemical and biological processes The furan ring is a five-membered aromatic ring containing one oxygen atom, while the imidazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring . The imidazole ring can then be introduced through a condensation reaction with appropriate amines and aldehydes under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or gold nanoparticles can be used to facilitate the cyclization and condensation reactions . The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1-(Furan-2-yl)ethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced to form imidazolines under hydrogenation conditions.
Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines and other reduced forms.
Substitution: Various substituted furans and imidazoles.
Scientific Research Applications
4-(1-(Furan-2-yl)ethyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-(Furan-2-yl)ethyl)-1H-imidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furfural and 5-hydroxymethylfurfural share the furan ring structure.
Imidazole Derivatives: Compounds like histidine and benzimidazole share the imidazole ring structure.
Uniqueness
4-(1-(Furan-2-yl)ethyl)-1H-imidazole is unique due to the combination of both furan and imidazole rings, which imparts distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-[1-(furan-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C9H10N2O/c1-7(8-5-10-6-11-8)9-3-2-4-12-9/h2-7H,1H3,(H,10,11) |
InChI Key |
DRZWFFLJVPKGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)C2=CN=CN2 |
Origin of Product |
United States |
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